
4-(2,6-Dimethylphenyl)azetidin-2-one
Description
4-(2,6-Dimethylphenyl)azetidin-2-one is a β-lactam derivative featuring a 2,6-dimethylphenyl substituent at the 4-position of the azetidin-2-one ring.
Properties
IUPAC Name |
4-(2,6-dimethylphenyl)azetidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-7-4-3-5-8(2)11(7)9-6-10(13)12-9/h3-5,9H,6H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFGKINXVAGDIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2CC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Systems
Catalysts
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dimethylphenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The azetidinone ring can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of catalysts and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antibacterial agent. The azetidinone moiety is a key structural feature that enhances the activity against various pathogens. For instance, compounds containing the azetidinone ring have been synthesized and tested for their efficacy against Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The presence of the azetidinone ring allows for effective interaction with bacterial transpeptidase enzymes (penicillin-binding proteins), which are crucial for cell wall synthesis. This interaction can lead to inhibition of bacterial growth and cell lysis .
- Case Studies : In a study involving semi-synthetic β-lactam derivatives of 6-aminopenicillanic acid, compounds similar to 4-(2,6-Dimethylphenyl)azetidin-2-one demonstrated enhanced antibacterial properties compared to traditional antibiotics .
Anticancer Properties
The compound has also been investigated for its antitumor activity. Research indicates that azetidinones can act as antimitotic agents by targeting tubulin dynamics within cancer cells.
- Antimitotic Mechanism : Compounds with the azetidinone structure have been shown to inhibit microtubule polymerization, leading to cell cycle arrest in cancer cells. This property makes them candidates for further development as anticancer drugs .
- Research Findings : A series of substituted azetidinones were evaluated for their antiproliferative effects against breast cancer cell lines. These compounds exhibited promising results, indicating their potential as selective estrogen receptor modulators (SERMs) and tubulin-targeting agents .
Synthetic Utility
This compound serves as a versatile building block in organic synthesis. Its unique structural characteristics allow it to be utilized in the development of novel pharmaceuticals.
- Synthesis of Novel Drugs : The compound can be modified to create derivatives with tailored biological activities. Its ability to act as a precursor in synthesizing other heterocyclic compounds expands its applicability in drug discovery .
- Pharmaceutical Development : The synthesis of this compound can be achieved through various chemical reactions, allowing researchers to explore different substituents and functional groups that may enhance its pharmacological profile .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-(2,6-Dimethylphenyl)azetidin-2-one involves its interaction with molecular targets in biological systems. The azetidinone ring is known to inhibit certain enzymes, which can disrupt cellular processes and lead to therapeutic effects. The specific pathways and targets depend on the context of its use, such as antimicrobial or anticancer applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(2,6-Difluorophenyl)azetidin-2-one
Structural and Physicochemical Differences :
- Substituents: The 2,6-difluorophenyl group introduces strong electron-withdrawing fluorine atoms, contrasting with the electron-donating methyl groups in the dimethylphenyl analogue.
- Molecular Weight: 183.15 g/mol (vs. ~189.24 g/mol for the dimethylphenyl analogue, estimated based on formula C₁₁H₁₃NO).
- Applications : Fluorinated β-lactams are often explored for enhanced metabolic stability and membrane permeability due to fluorine’s electronegativity .
4-(2-Aminophenoxy)azetidin-2-one
Functional Group Contrast :
- Substituents: The aminophenoxy group introduces an oxygen atom and a primary amine, enabling hydrogen bonding and increased polarity compared to the hydrophobic dimethylphenyl group.
- Reactivity : The amine moiety allows for further derivatization (e.g., amide bond formation), making it a versatile building block in drug synthesis .
- Purity and Availability : Available at ≥95% purity, suggesting reliable use in pharmaceutical research .
Data Table: Key Properties of Analogous Compounds
Research Findings and Implications
- Electronic Effects : The dimethylphenyl group’s electron-donating nature may stabilize the β-lactam ring against hydrolysis compared to fluorinated analogues, which are more prone to electronic destabilization .
- Solubility and Bioavailability : The dimethylphenyl analogue’s higher lipophilicity could improve blood-brain barrier penetration but reduce aqueous solubility, necessitating formulation optimization.
- Synthetic Utility: Unlike the aminophenoxy derivative , the dimethylphenyl compound lacks polar functional groups, limiting its use in hydrophilic drug design but favoring CNS-targeted therapies.
Biological Activity
4-(2,6-Dimethylphenyl)azetidin-2-one, also known as a substituted azetidinone, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and various therapeutic potentials.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H13NO
- Molecular Weight : 189.24 g/mol
- CAS Number : 1546339-50-7
Synthesis Methods
The synthesis of this compound typically involves the cyclization of appropriate precursors through various methods such as:
- Conventional Heating : Utilizing solvents and heat to facilitate the reaction.
- Microwave-Assisted Synthesis : Enhancing reaction rates and yields through microwave irradiation.
- One-Pot Reactions : Combining multiple steps into a single reaction vessel to streamline the process.
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens. The structure-activity relationship (SAR) indicates that modifications at the phenyl ring can enhance its efficacy against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans .
Antiviral Properties
Research has indicated that derivatives of azetidinones can act as antiviral agents. For instance, certain analogs have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with minimal cytotoxicity, suggesting potential applications in HIV treatment . The presence of the dimethyl group on the phenyl ring appears to play a crucial role in enhancing antiviral activity.
Anti-cancer Activity
This compound has also been explored for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines by activating caspases and disrupting cell cycle progression . The compound's mechanism may involve interaction with DNA or modulation of signaling pathways associated with cell proliferation.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in pathogen metabolism or cancer cell proliferation.
- Receptor Interaction : Binding affinity to various receptors can lead to altered cellular responses, contributing to its therapeutic effects.
- Metabolic Stability : Substituents like the dimethyl group enhance metabolic stability, increasing bioavailability and prolonging action .
Data Summary and Case Studies
Case Study Example
A study conducted by Mulay et al. (2009) synthesized a series of azetidinone derivatives that included this compound. The compounds were evaluated for their antimicrobial and anticancer activities. The results indicated that modifications at the C-4 position significantly enhanced biological activity against both bacterial strains and cancer cells .
Q & A
What are the established synthetic routes for introducing the 2,6-dimethylphenyl group into azetidin-2-one derivatives?
Basic Research Question
The 2,6-dimethylphenyl group is typically introduced via Friedel-Crafts alkylation or transition-metal-catalyzed coupling reactions . For example, selective alkylation of phenols using iron-chromium mixed oxide catalysts in fluidized bed reactors has been reported for similar substrates . Arylboronic acid couplings (Suzuki-Miyaura) may also be employed, leveraging palladium catalysts to attach the aromatic moiety to the azetidin-2-one core. Key steps include:
- Pre-functionalization of the azetidin-2-one with a halogen or triflate leaving group.
- Optimization of reaction temperature (80–120°C) and solvent polarity (e.g., DMF or THF).
- Use of ligands like SPhos or XPhos to enhance catalytic efficiency.
How can the stereochemistry and regioselectivity of 4-(2,6-dimethylphenyl)azetidin-2-one be confirmed experimentally?
Advanced Research Question
X-ray crystallography and NMR spectroscopy are critical for resolving stereochemical ambiguities. For instance:
- X-ray : Single-crystal diffraction provides unambiguous confirmation of the β-lactam ring geometry and substituent orientation. PubChem-derived InChI strings (e.g.,
InChI=1S/C14H14O...
) can guide computational modeling . - NMR : - and -NMR coupling constants (e.g., for cis protons) differentiate axial vs. equatorial substituents. NOESY correlations validate spatial proximity of methyl groups and the aryl ring.
What analytical techniques are recommended for characterizing impurities in this compound synthesis?
Basic Research Question
HPLC-MS and GC-MS are standard for impurity profiling. For example:
How can computational methods predict the reactivity of this compound in nucleophilic ring-opening reactions?
Advanced Research Question
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model electronic effects:
- Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
- Simulate transition states for ring-opening by amines or water, assessing activation energies (ΔG‡).
- Compare with experimental kinetics (e.g., rate constants from -NMR monitoring) .
What strategies mitigate contradictions in melting point data for this compound across studies?
Advanced Research Question
Discrepancies in melting points (e.g., 45–48°C vs. 50–52°C) often arise from polymorphism or solvent inclusion . Mitigation strategies include:
- Recrystallization : Use solvents like ethyl acetate/hexane (1:3) to isolate the thermodynamically stable polymorph.
- DSC Analysis : Differential scanning calorimetry confirms phase transitions and purity (>98% by area) .
How is the biological activity of this compound assessed in enzyme inhibition studies?
Advanced Research Question
In vitro assays (e.g., fluorescence-based enzymatic screens) evaluate inhibition of targets like serine proteases or DPP-4. Example protocol:
- Incubate the compound (0.1–100 µM) with enzyme and fluorogenic substrate (e.g., Z-Gly-Pro-AMC for DPP-4).
- Measure fluorescence (λ_ex = 360 nm, λ_em = 460 nm) over 30 min.
- Calculate IC₅₀ values using nonlinear regression (GraphPad Prism). Structural analogs, such as 4-amino-(2,6-dimethylphenyl)phthalimides, show IC₅₀ < 10 µM .
What safety precautions are required when handling this compound in laboratory settings?
Basic Research Question
Refer to GHS hazard classifications for similar aryl-azetidinones (e.g., skin/eye irritation ):
- Use nitrile gloves, safety goggles, and fume hoods.
- Store under inert gas (Ar/N₂) at 2–8°C to prevent β-lactam hydrolysis.
- Dispose of waste via incineration (≥1000°C) to avoid environmental release .
How are reaction intermediates optimized in large-scale synthesis of this compound?
Advanced Research Question
Process Analytical Technology (PAT) tools monitor intermediates in real time:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.